1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one
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Overview
Description
1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one is an organic compound with the molecular formula C11H10F2OS This compound is characterized by the presence of a cyclopropyl group, a difluorophenyl group, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one typically involves the reaction of cyclopropyl ketone with 2,4-difluorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the thioether bond. The reaction mixture is often heated to promote the reaction and achieve a higher yield of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-2-(3,5-difluorophenyl)ethan-1-one
- 1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one
- 1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one
Uniqueness
1-Cyclopropyl-2-((2,4-difluorophenyl)thio)ethan-1-one is unique due to the presence of both a cyclopropyl group and a difluorophenyl thioether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H10F2OS |
---|---|
Molecular Weight |
228.26 g/mol |
IUPAC Name |
1-cyclopropyl-2-(2,4-difluorophenyl)sulfanylethanone |
InChI |
InChI=1S/C11H10F2OS/c12-8-3-4-11(9(13)5-8)15-6-10(14)7-1-2-7/h3-5,7H,1-2,6H2 |
InChI Key |
DXCMPYQYUMJASO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)CSC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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